2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone
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Overview
Description
Scientific Research Applications
Chemistry and Biological Properties
3-Hydroxycoumarin, a compound with similar structural features to the chemical , is a significant bioactive heterocyclic compound. It possesses numerous chemical, photochemical, and biological properties and serves as a precursor molecule in various industries, including pharmaceuticals. Its derivatives, including pyrido[2,3-c]coumarin and chromeno[4,3-e][1,3]oxazine, showcase a range of heterocyclic compounds with notable reactivity and applications in fields such as genetics and pharmacology (Yoda, 2020).
Metabolic Pathways and Clinical Applications
Arylpiperazine derivatives, structurally related to the chemical, are clinically significant, especially in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites have a variety of effects related to serotonin receptors and other neurotransmitter receptors, indicating the compound's potential involvement in diverse biological pathways and therapeutic applications (Caccia, 2007).
DPP IV Inhibitors and Antidiabetic Applications
The compound's framework is similar to that of DPP IV inhibitors, which are crucial in treating type 2 diabetes mellitus. DPP IV inhibitors preserve the bioactivity of incretin molecules, promoting insulin secretion. This highlights the compound's potential application in antidiabetic drugs and its significance in pharmaceutical research (Mendieta, Tarragó, & Giralt, 2011).
Heterocyclic Compound Synthesis and Applications
Arylmethylidene derivatives of 3H-furan-2-ones, with a similar heterocyclic structure, are involved in reactions with various nucleophilic agents. These reactions yield a wide array of compounds, indicating the versatility of such structures in synthesizing diverse pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).
DNA Binding and Drug Design Applications
Compounds like Hoechst 33258, structurally related to the queried chemical, are known for their strong binding to DNA's minor groove, particularly AT-rich sequences. This property is crucial for applications in cell biology, drug design, and understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Mechanism of Action
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-hydroxy-1,2-oxazolidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N4O3/c16-12-5-10(15(17,18)19)6-20-14(12)22-3-1-21(2-4-22)8-13(25)23-7-11(24)9-26-23/h5-6,11,24H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIANJBHJPADFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CC(CO2)O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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